Cas no 1806351-04-1 (2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride)

2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride
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- インチ: 1S/C10H11ClF3NO/c1-15(2)9-7(6-11)4-3-5-8(9)16-10(12,13)14/h3-5H,6H2,1-2H3
- InChIKey: STNWUVFHMLBCQA-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC=C(C=1N(C)C)OC(F)(F)F
計算された属性
- せいみつぶんしりょう: 253.0481262 g/mol
- どういたいしつりょう: 253.0481262 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5
- ぶんしりょう: 253.65
- 疎水性パラメータ計算基準値(XlogP): 3.6
2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013011758-500mg |
2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride |
1806351-04-1 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
Alichem | A013011758-250mg |
2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride |
1806351-04-1 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
Alichem | A013011758-1g |
2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride |
1806351-04-1 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-Dimethylamino-3-(trifluoromethoxy)benzyl chlorideに関する追加情報
Introduction to 2-Dimethylamino-3-(trifluoromethoxy)benzyl Chloride (CAS No. 1806351-04-1)
2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride (CAS No. 1806351-04-1) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique combination of a dimethylamino group, a trifluoromethoxy substituent, and a benzyl chloride moiety, which collectively impart it with a range of valuable properties and reactivity profiles.
The molecular structure of 2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride is particularly noteworthy for its functional groups. The dimethylamino group is known for its electron-donating properties, which can influence the reactivity and stability of the molecule in various chemical reactions. The trifluoromethoxy substituent, on the other hand, introduces significant electron-withdrawing effects and enhances the molecule's lipophilicity, making it an attractive candidate for drug design and development. The benzyl chloride moiety provides a reactive site for nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives.
In recent years, 2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride has garnered attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of novel drugs. Research has shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents targeting RNA viruses. The unique combination of functional groups in 2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride allows for fine-tuning of the pharmacological properties of the final drug molecules.
Beyond pharmaceutical applications, 2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride has found utility in materials science. Its ability to undergo controlled polymerization reactions makes it suitable for the development of advanced materials with tailored properties. For example, researchers at the University of California have utilized this compound to synthesize novel polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in areas such as electronics, coatings, and composite materials.
The synthesis of 2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and electrophilic aromatic substitution reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.
In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include using appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound away from incompatible substances. The compound should be handled with care to avoid exposure to skin or inhalation.
The future prospects for 2-Dimethylamino-3-(trifluoromethoxy)benzyl chloride are promising. Ongoing research continues to explore its potential applications in various fields, driven by its unique chemical properties and reactivity. As new synthetic methods and applications are discovered, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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